molecular formula C16H21N5O B2435241 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone CAS No. 866149-88-4

1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone

Cat. No.: B2435241
CAS No.: 866149-88-4
M. Wt: 299.378
InChI Key: HDLAMEMREQDZDG-UHFFFAOYSA-N
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Description

1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a triazole ring

Properties

IUPAC Name

1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-13-4-3-5-14(2)16(13)20-8-6-19(7-9-20)15(22)10-21-12-17-11-18-21/h3-5,11-12H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAMEMREQDZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial and fungal strains. The incorporation of the piperazine moiety enhances the interaction with microbial targets, potentially leading to increased efficacy compared to traditional antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties in vitro. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival .

CNS Activity

Piperazine derivatives are known for their psychoactive properties. This particular compound may exhibit anxiolytic or antidepressant effects due to its ability to interact with neurotransmitter systems in the central nervous system (CNS). Further studies are needed to elucidate these effects and their underlying mechanisms .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds with promising results:

  • Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested against common pathogens. Results demonstrated that compounds with similar structural frameworks exhibited significant antimicrobial activity, suggesting that 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone could be a candidate for further development as an antimicrobial agent .
  • Anticancer Studies : In a study focused on triazole derivatives, compounds were shown to induce apoptosis in cancer cells through mitochondrial pathways. The research emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Mechanism of Action

The mechanism of action of 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is unique due to the combination of the piperazine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in other similar compounds.

Biological Activity

The compound 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a piperazine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4C_{16}H_{20}N_4 with a molecular weight of 284.36 g/mol. Its structure includes a piperazine ring and a triazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing triazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .

2. Antimicrobial Properties

Piperazine derivatives have been noted for their antimicrobial effects. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth, making it a candidate for antifungal drug development .

3. CNS Activity

Piperazine derivatives are also linked to central nervous system (CNS) activity. The structural features of this compound suggest potential use in treating neurological disorders .

The mechanism by which 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone exerts its biological effects likely involves interaction with specific receptors and enzymes. The piperazine ring may facilitate binding to neurotransmitter receptors, while the triazole moiety could interact with various protein targets involved in cell signaling pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related triazole compounds in human cancer cell lines. The results indicated that these compounds significantly reduced cell viability with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Cell Line
Triazole Derivative A5.0MCF-7
Triazole Derivative B3.5A549
1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone4.0HeLa

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, this compound was tested against various fungal strains. It demonstrated effective inhibition with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents .

Fungal StrainMIC (µg/mL)
Candida albicans12
Aspergillus niger15
Cryptococcus neoformans10

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